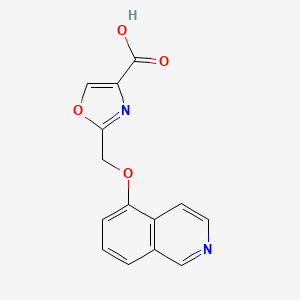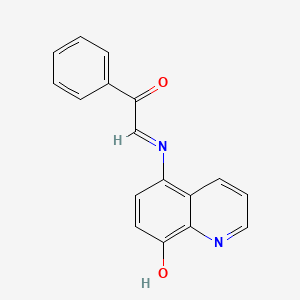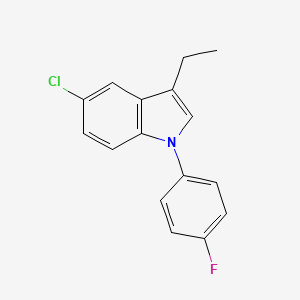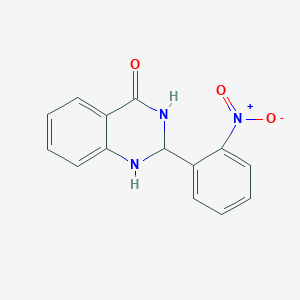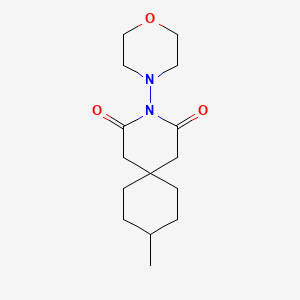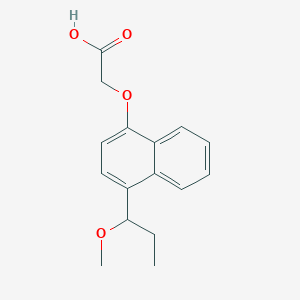
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid is an organic compound that belongs to the class of naphthyl acetic acids This compound is characterized by the presence of a naphthalene ring substituted with a methoxypropyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid typically involves the reaction of 4-(1-methoxypropyl)naphthalene with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthalene ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Esterification reactions typically use acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of esters.
科学研究应用
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Naphthaleneacetic acid: A simpler analog without the methoxypropyl group.
4-Methoxy-naphthalen-1-yl acetic acid: Similar structure but with a methoxy group directly attached to the naphthalene ring.
Uniqueness
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid is unique due to the presence of the methoxypropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
2-[4-(1-methoxypropyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C16H18O4/c1-3-14(19-2)13-8-9-15(20-10-16(17)18)12-7-5-4-6-11(12)13/h4-9,14H,3,10H2,1-2H3,(H,17,18) |
InChI 键 |
UTZCNCVRFLFMGV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
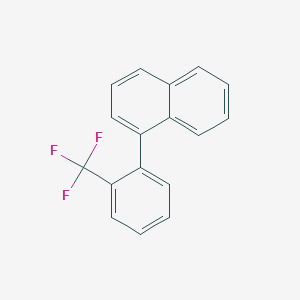

![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
